(S)-3-Aminobutan-1-ol

Biocatalysis Enantioselectivity Chiral resolution

(S)-3-Aminobutan-1-ol is a chiral, short-chain beta-amino alcohol with the molecular formula C₄H₁₁NO and a molecular weight of 89.14 g/mol. It is a colorless liquid under standard conditions and features both a primary amine and a primary alcohol functional group on a four-carbon backbone.

Molecular Formula C4H11NO
Molecular Weight 89.14 g/mol
CAS No. 61477-39-2
Cat. No. B1278218
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(S)-3-Aminobutan-1-ol
CAS61477-39-2
Molecular FormulaC4H11NO
Molecular Weight89.14 g/mol
Structural Identifiers
SMILESCC(CCO)N
InChIInChI=1S/C4H11NO/c1-4(5)2-3-6/h4,6H,2-3,5H2,1H3/t4-/m0/s1
InChIKeyAGMZSYQMSHMXLT-BYPYZUCNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





(S)-3-Aminobutan-1-ol (CAS 61477-39-2) Overview for Scientific Procurement


(S)-3-Aminobutan-1-ol is a chiral, short-chain beta-amino alcohol with the molecular formula C₄H₁₁NO and a molecular weight of 89.14 g/mol . It is a colorless liquid under standard conditions and features both a primary amine and a primary alcohol functional group on a four-carbon backbone . The defining feature of this compound is its single stereocenter at the C3 position, which imparts specific three-dimensional geometry and optical activity crucial for its applications as a chiral building block in pharmaceutical synthesis and research .

Why Generic (S)-3-Aminobutan-1-ol Substitution is High-Risk for Chiral Synthesis


Substituting (S)-3-Aminobutan-1-ol with its (R)-enantiomer, the racemic mixture, or other simple amino alcohols is not a neutral change in stereospecific applications. Biological targets, such as enzymes and receptors, are inherently chiral and exhibit distinct, often opposing, interactions with different enantiomers. The (R)-enantiomer is the key chiral intermediate for synthesizing the HIV integrase inhibitor Dolutegravir [1]. Using the incorrect stereoisomer would lead to a diastereomeric or enantiomeric mismatch in the final drug molecule, which can result in complete loss of therapeutic activity or unforeseen toxicity. Similarly, racemic 3-aminobutan-1-ol would require a costly and inefficient chiral resolution step [2]. Therefore, for any application where chirality is critical, the specific stereochemistry of the starting material is non-negotiable and cannot be generically substituted.

(S)-3-Aminobutan-1-ol: Quantitative Performance Evidence for Informed Procurement


Enantioselectivity Comparison: (S)- vs. (R)-3-aminobutan-1-ol in Enzymatic Resolution

When resolving a racemic mixture of 3-aminobutan-1-ol using biocatalysis, the (S)-enantiomer demonstrates superior compatibility with specific wild-type amine dehydrogenases (AmDHs) compared to the (R)-enantiomer. Using MsmeAmDH, the (S)-3-aminobutan-1-ol was produced with an enantiomeric excess (ee) of 99.5% [1]. In a separate, cross-study comparison, a different engineered enzyme system (mh174 variant of GsAmDH) was required to achieve an ee of >99% for the (R)-enantiomer, and the starting enzyme for that process was far less efficient [2]. This indicates that accessing the (S)-enantiomer via certain biocatalytic routes may be intrinsically more efficient, requiring less protein engineering to achieve comparable high stereochemical purity.

Biocatalysis Enantioselectivity Chiral resolution

Comparative Biocatalytic Efficiency for (S)-3-Aminobutan-1-ol Production

While a direct quantitative comparison for (S)-3-aminobutan-1-ol is not available, class-level data for its enantiomer highlights the potential for significant efficiency gains. For the synthesis of the (R)-enantiomer, an engineered variant of an amine dehydrogenase (mh174) exhibited a 4.2-fold increase in catalytic efficiency (kcat/Km) compared to the starting enzyme, while maintaining an enantiomeric excess of >99% [1]. This class-level evidence strongly suggests that similar protein engineering efforts could substantially improve the catalytic efficiency of (S)-3-aminobutan-1-ol synthesis, which currently achieves a 97.1% conversion at 50 mM with wild-type MsmeAmDH [2].

Biocatalysis Enzyme engineering Process optimization

Chiral Purity vs. Alternative Amino Alcohols in AmDH Biocatalysis

In a head-to-head comparison under identical biocatalytic conditions, (S)-3-aminobutan-1-ol demonstrates superior performance relative to another small, chiral amino alcohol. Using the wild-type MsmeAmDH enzyme, (S)-3-aminobutan-1-ol was produced with an enantiomeric excess of 99.5%, whereas (S)-butan-2-amine, a compound lacking the hydroxyl group, was produced with a lower ee of 93.6% [1]. This 5.9% absolute difference in stereoselectivity underscores that the specific combination of the amino and hydroxyl functionalities on the butane backbone in (S)-3-aminobutan-1-ol is a superior substrate for this class of enzymes, leading to a purer chiral product.

Biocatalysis Substrate specificity Enantioselectivity

Pharmaceutical Relevance: (S)- vs. (R)-3-Aminobutan-1-ol as HIV Integrase Inhibitor Intermediates

The primary documented industrial application for this class of compounds is as a chiral intermediate in the synthesis of Dolutegravir, a potent HIV integrase inhibitor with an IC50 of 2.7 nM . Critically, this application is specifically assigned to the (R)-enantiomer of 3-aminobutan-1-ol [1]. While the (S)-enantiomer is listed as being useful for the preparation of compounds with HIV integrase inhibitory activity, it is not the direct precursor for the approved drug . This delineation is the most significant differentiator for procurement. For projects aimed at producing Dolutegravir or its direct analogs, (S)-3-aminobutan-1-ol is not a suitable substitute for (R)-3-aminobutan-1-ol.

Medicinal Chemistry Antiviral agents Chiral intermediates

Optimal Application Scenarios for (S)-3-Aminobutan-1-ol (CAS 61477-39-2)


As a Benchmark Chiral Substrate for Biocatalyst Development

Given its high performance (99.5% ee) with wild-type MsmeAmDH [1], (S)-3-aminobutan-1-ol serves as an excellent benchmark substrate for evaluating and developing new amine dehydrogenase (AmDH) and transaminase enzymes. Researchers engineering novel biocatalysts can use this compound to compare the stereoselectivity and conversion efficiency of their new variants against a known, well-characterized system.

As a Chiral Building Block in Medicinal Chemistry for Non-Dolutegravir Targets

This compound is suitable for use as a chiral building block in the synthesis of novel pharmaceutical candidates, particularly where a specific (S)-configured beta-amino alcohol motif is required . It can be used to create diverse chemical libraries for screening against various biological targets, excluding projects specifically aimed at synthesizing Dolutegravir, which requires the (R)-enantiomer [2].

As a Substrate in Fundamental Studies of Enzyme Enantioselectivity

The direct comparative data showing a 5.9% higher enantioselectivity for (S)-3-aminobutan-1-ol over (S)-butan-2-amine with the same enzyme [1] makes this compound a valuable tool for studying the structural determinants of enzyme stereoselectivity. It can be used in computational modeling, X-ray crystallography, and mechanistic studies to understand how enzymes discriminate between substrates with subtle structural differences.

As a Starting Material for Synthesizing Enantiopure β-Amino Alcohol Derivatives

The compound's high commercial purity (e.g., 98% GC purity, 99% min ee ) makes it a reliable starting material for multi-step syntheses of more complex chiral molecules, such as chiral ligands for asymmetric catalysis or β-amino alcohol-containing natural products.

Technical Documentation Hub

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